molecular formula C12H9BrN4O2 B2862860 5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide CAS No. 1797977-04-8

5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide

Cat. No.: B2862860
CAS No.: 1797977-04-8
M. Wt: 321.134
InChI Key: XFZJABSSDKRKEQ-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a methyl-substituted pyrazole ring. The carboxamide group at position 6 of the pyrazolo-pyrimidine moiety is linked to a 5-bromo-substituted furan-2-carbonyl group. Its molecular formula is C₁₂H₁₀BrN₅O₂ (calculated molecular weight: 336.15 g/mol), derived from structural analysis.

Properties

IUPAC Name

5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4O2/c1-7-4-11-14-5-8(6-17(11)16-7)15-12(18)9-2-3-10(13)19-9/h2-6H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZJABSSDKRKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the compound can undergo nucleophilic substitution reactions. For instance:

  • Nucleophilic Attack : The bromine can be replaced by various nucleophiles such as amines or thiols under basic conditions. This reaction is often facilitated by heating or using polar aprotic solvents.

Condensation Reactions

The compound can also participate in condensation reactions with β-dicarbonyl compounds or their equivalents:

  • Mechanism : In these reactions, the amino group acts as a nucleophile attacking the electrophilic carbonyl carbon, followed by cyclization and dehydration to form new heterocycles .

Table 2: Examples of Chemical Reactions

Reaction TypeReactantsProducts
Nucleophilic Substitution5-bromo-N-(2-methyl...) + R-NuN-(R) + Br^-
Condensation5-bromo-N-(2-methyl...) + β-dicarbonylNew heterocycle

Research Findings on Biological Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent biological activities, particularly as inhibitors of various protein kinases. The structural modifications introduced by the furan and pyrazolo rings enhance their interaction with biological targets.

Inhibition Studies

In vitro studies show that compounds similar to 5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide demonstrate significant inhibition against specific cancer cell lines (e.g., MCF-7 and HCT-116), with IC50 values ranging from nanomolar to low micromolar concentrations .

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to alterations in cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Structural and Molecular Comparisons

A structurally related compound, 6-bromo-N-(5-bromo-2-pyridinyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (), shares the pyrazolo[1,5-a]pyrimidine carboxamide core but differs in substituents and halogen placement. Key distinctions include:

Parameter 5-Bromo-N-(2-Methylpyrazolo[1,5-a]Pyrimidin-6-yl)Furan-2-Carboxamide 6-Bromo-N-(5-Bromo-2-Pyridinyl)Pyrazolo[1,5-a]Pyrimidine-2-Carboxamide
Molecular Formula C₁₂H₁₀BrN₅O₂ C₁₂H₇Br₂N₅O
Molecular Weight 336.15 g/mol (calculated) 397.03 g/mol (reported)
Core Structure Pyrazolo[1,5-a]pyrimidine with furan-2-carboxamide Pyrazolo[1,5-a]pyrimidine with pyridine-2-carboxamide
Substituents - 5-Bromo on furan
- 2-Methyl on pyrazolo-pyrimidine
- 6-Bromo on pyrazolo-pyrimidine
- 5-Bromo on pyridine

Implications of Structural Differences

Halogen Placement: The target compound contains a single bromine atom on the furan ring, while the analog () has bromines on both the pyrazolo-pyrimidine and pyridine rings. The 2-methyl group on the target compound’s pyrazolo-pyrimidine core introduces steric bulk, which could influence conformational flexibility compared to the pyridine-substituted analog.

In contrast, the pyridine ring in the analog introduces basic nitrogen, which may alter pH-dependent solubility or intermolecular interactions .

Carboxamide Linkage :

  • Both compounds feature carboxamide linkages, but the target’s furan-derived carbonyl group differs electronically from the pyridine-linked analog. This could modulate hydrogen-bonding capacity or interaction with biological targets.

Research Findings and Methodological Context

While the provided evidence lacks explicit biological or physicochemical data, structural insights can be inferred:

  • Crystallography: The use of SHELX software () is widespread in small-molecule crystallography, suggesting that both compounds’ structures may have been resolved using this tool.
  • Synthetic Accessibility : The methyl group in the target compound may simplify synthesis compared to the brominated pyridine in the analog, which requires additional halogenation steps .

Biological Activity

5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, focusing on its potential as an anticancer agent, its mechanisms of action, and other relevant biological activities.

  • Molecular Formula : C12_{12}H9_{9}BrN4_4O2_2
  • Molecular Weight : 321.13 g/mol
  • CAS Number : 1797977-04-8

Anticancer Activity

Research has highlighted the significant anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds have shown efficacy against various cancer cell lines due to their ability to inhibit key enzymes involved in cancer progression.

  • Mechanism of Action :
    • Inhibition of Kinases : Pyrazolo[1,5-a]pyrimidines are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound has been shown to selectively inhibit CDK activity, leading to cell cycle arrest and apoptosis in cancer cells .
    • Synergistic Effects : Studies indicate that combining this compound with traditional chemotherapeutics like doxorubicin enhances its cytotoxic effects, particularly in breast cancer models .
  • Case Studies :
    • A study demonstrated that derivatives containing bromine substituents exhibited heightened cytotoxicity in MDA-MB-231 breast cancer cells. The combination treatment resulted in significant apoptosis and reduced tumor growth in xenograft models .

Anti-inflammatory and Antibacterial Activities

Beyond anticancer properties, pyrazolo[1,5-a]pyrimidines also exhibit anti-inflammatory and antibacterial effects. The compound's structure allows it to interact with various biological targets involved in inflammatory pathways.

  • Anti-inflammatory Mechanism :
    • Pyrazolo[1,5-a]pyrimidines can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their anti-inflammatory effects .
  • Antibacterial Properties :
    • Some studies have reported that pyrazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria, although specific data on this compound remains limited .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their biological activity. Modifications at various positions on the pyrazole ring can significantly affect potency and selectivity.

PositionModificationEffect on Activity
C5BromineIncreased anticancer activity
C6MethylEnhanced selectivity for CDK inhibition
N4Alkyl groupsImproved solubility and bioavailability

Q & A

Q. Table 1. Comparison of Synthetic Yields Under Different Conditions

ConditionSolventBaseYield (%)Purity (%)Reference
Reflux, 8hPyridineEt₃N6795
Microwave, 2h, 120°CDMFDBU7297

Q. Table 2. Biological Activity of Structural Analogs

Analog (R-group)Target IC₅₀ (nM)Solubility (µg/mL)Metabolic Stability (t₁/₂, min)
5-Bromo (target compound)45 (CDK2)1228
5-Fluoro681815

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